5-氟-2-哌啶-1-基-苯胺

描述

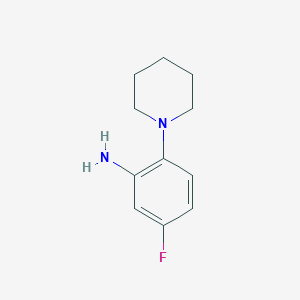

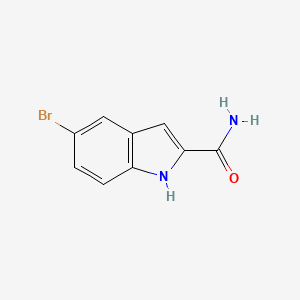

5-Fluoro-2-piperidin-1-yl-phenylamine is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-piperidin-1-yl-phenylamine consists of a piperidine ring attached to a phenyl ring with a fluorine atom at the 5th position . The PubChem CID for this compound is 6485403 .科学研究应用

血清素受体激动剂和抗抑郁潜力

研究表明,包含氟原子的 2-吡啶甲胺衍生物表现出增强且持久的血清素 (5-HT1A) 激动剂活性,表明具有潜在的抗抑郁应用。在化合物的特定位置引入氟原子显着提高了口服活性,突出了其在开发用于抑郁症和其他血清素相关疾病的口服活性药物中的效用 (Vacher 等,1999)。

Alpha(1) 肾上腺素能受体拮抗剂

已经开发出一类新的抗精神病药舍吲哚的 5-杂芳基取代类似物,显示出作为 alpha(1) 肾上腺素能受体拮抗剂的高选择性和潜在的中枢神经系统 (CNS) 活性。这些衍生自舍吲哚修饰的化合物提供了对涉及肾上腺素能和血清素受体疾病的新治疗方法的开发的见解,可能有助于抗精神病药领域的改善选择性和减少副作用 (Balle 等,2003)。

缓蚀性能

哌啶衍生物已被研究其对铁的缓蚀性能,并使用量子化学计算和分子动力学模拟来评估其有效性。此类研究表明了这些化合物在保护金属表面免受腐蚀的潜在工业应用,为设计更有效的缓蚀剂提供了见解 (Kaya 等,2016)。

用于脑成像的血清素 5-HT2A 受体配体

作为体内脑成像的潜在血清素 5-HT2A 受体配体合成的化合物在诊断和研究神经系统疾病中展示了有希望的应用。通过放射性标记技术,这些化合物可以帮助非侵入性地探索与血清素相关的脑功能和病理,为神经影像学方法的进步做出贡献 (Fu 等,2002)。

抗分枝杆菌活性

螺-哌啶-4-酮已被发现是对抗结核分枝杆菌的有效抑制剂,展示了应对结核病的新方法。所描述的合成策略和生物学评估强调了此类化合物在开发具有治疗结核病和相关疾病的潜在应用的新型抗分枝杆菌剂中的重要性 (Kumar 等,2008)。

安全和危害

未来方向

Piperidine derivatives, such as 5-Fluoro-2-piperidin-1-yl-phenylamine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Future research could focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

属性

IUPAC Name |

5-fluoro-2-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-4-5-11(10(13)8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSBEAVDBGCSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2897611.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2897617.png)

![1,3-dimethyl-2,4,5-trioxo-1,2,3,4,5,6-hexahydrofuro[2,3-d]pyrimidine-6-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2897618.png)

![1,7,9-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2897619.png)

![2-ethyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)butanamide](/img/structure/B2897620.png)

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2897621.png)

![4,7,8-Trimethyl-2,6-bis(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2897625.png)

![1-(2,5-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2897627.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}piperazin-2-one hydrochloride](/img/structure/B2897634.png)